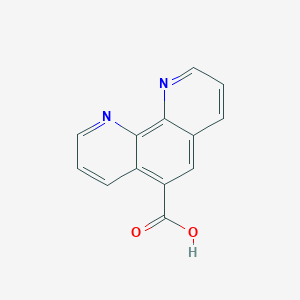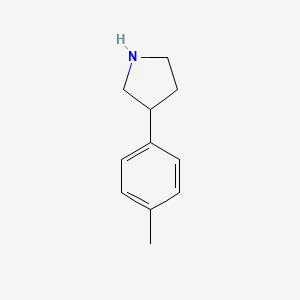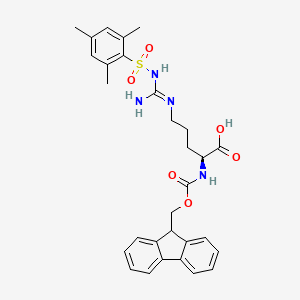
Fmoc-Arg(Mts)-OH
Übersicht
Beschreibung
“Fmoc-Arg(Mts)-OH” is also known as “N 2 - ( ( (9 H -Fluoren-9-yl)methoxy)carbonyl)- N w - (mesitylsulfonyl)- L -arginine”. It has a molecular weight of 578.69 . It is used in peptide synthesis .
Synthesis Analysis
“Fmoc-Arg(Mts)-OH” is used in Solid-Phase Peptide Synthesis (SPPS). The poor performance of this amino acid is attributed to the formation of a fully inactive δ-lactam, which causes a reduction in yield and very often the concomitant formation of the corresponding des-Arg peptides .
Molecular Structure Analysis
“Fmoc-Arg(Mts)-OH” contains a total of 78 bonds; 44 non-H bonds, 23 multiple bonds, 12 rotatable bonds, 5 double bonds, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), 1 guanidine derivative, 1 primary amine (aliphatic) .
Physical And Chemical Properties Analysis
“Fmoc-Arg(Mts)-OH” is a solid substance with a purity of ≥96.0% (HPLC). It has an optical activity of [α]20/D −2.5±1°, c = 1.4% in methylene chloride .
Wissenschaftliche Forschungsanwendungen
Peptide-Based Hydrogels for Biomedical Applications
Fmoc-Arg(Mts)-OH: is utilized in the synthesis of peptide-based hydrogels (PHGs), which are biocompatible materials suitable for various biomedical applications. These hydrogels can be used for drug delivery, serving as a medium for controlled release of therapeutic agents . They also have potential in tissue engineering, providing a scaffold that supports cell adhesion, survival, and proliferation .
Self-Assembling Materials for Tissue Engineering
The self-assembling properties of Fmoc-Arg(Mts)-OH derivatives make them ideal for creating materials that can support tissue growth and regeneration. The hydrogels formed from these compounds can mimic the extracellular matrix, offering a physiologically relevant environment for in vitro experiments .
Fabrication of Functional Materials
The inherent hydrophobicity and aromaticity of the Fmoc moiety in Fmoc-Arg(Mts)-OH promote the association of building blocks, leading to the fabrication of functional materials. These materials have applications in cell cultivation, bio-templating, and as components in sensors .
Drug Delivery Systems
Fmoc-Arg(Mts)-OH: derivatives can be engineered to form nanostructures that are ideal for drug delivery systems. Their ability to self-assemble into stable structures allows for the encapsulation and targeted delivery of pharmaceutical compounds .
Optical Applications
The unique properties of Fmoc-Arg(Mts)-OH make it suitable for optical applications. Its derivatives can be used in the development of components for optical sensors, taking advantage of their responsive behavior to various stimuli .
Catalytic Properties
Fmoc-Arg(Mts)-OH: and its derivatives exhibit catalytic properties that can be harnessed in various chemical reactions. This application is particularly valuable in the field of synthetic chemistry, where these compounds can act as catalysts or co-catalysts .
Therapeutic and Antibiotic Properties
The bio-inspired building blocks derived from Fmoc-Arg(Mts)-OH have shown potential in therapeutic applications. They possess antibiotic properties that can be utilized in the development of new antimicrobial agents .
Peptide Synthesis
Lastly, Fmoc-Arg(Mts)-OH plays a crucial role in peptide synthesis. It is widely used as an amine protecting group, which is essential for the formation of peptide bonds in the synthesis of longer peptide chains .
Wirkmechanismus
Zukünftige Richtungen
Peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging. A novel class of synthetic hydrogel-forming amphiphilic cationic peptides, containing an aliphatic region and a Lys residue, was proposed as a scaffold for bioprinting applications .
Eigenschaften
IUPAC Name |
(2S)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4O6S/c1-18-15-19(2)27(20(3)16-18)41(38,39)34-29(31)32-14-8-13-26(28(35)36)33-30(37)40-17-25-23-11-6-4-9-21(23)22-10-5-7-12-24(22)25/h4-7,9-12,15-16,25-26H,8,13-14,17H2,1-3H3,(H,33,37)(H,35,36)(H3,31,32,34)/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMUQIZIPLJEHW-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60388391 | |
| Record name | Fmoc-Arg(Mts)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Arg(Mts)-OH | |
CAS RN |
88743-97-9 | |
| Record name | Fmoc-Arg(Mts)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide](/img/structure/B1587171.png)

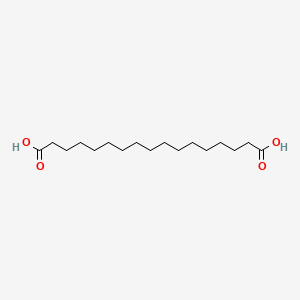
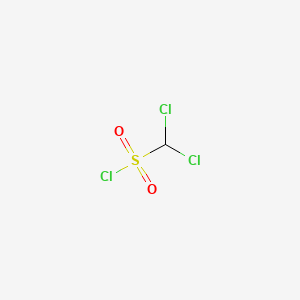
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1587177.png)
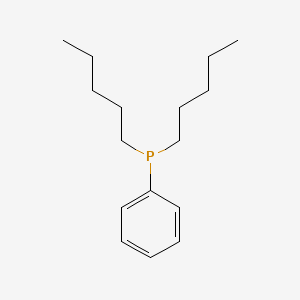
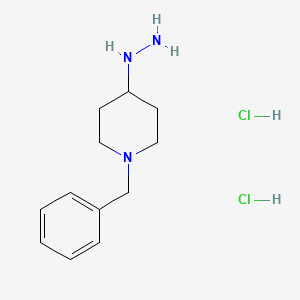

![4,5,9,10-Tetrabromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone](/img/structure/B1587181.png)
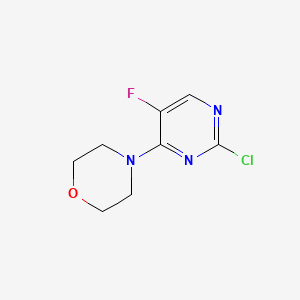
![2-[2-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1587190.png)
